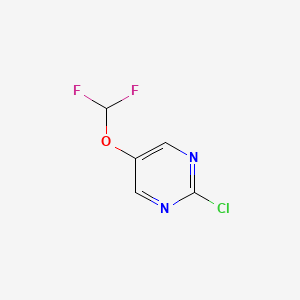

2-Chloro-5-(difluoromethoxy)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(difluoromethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O/c6-4-9-1-3(2-10-4)11-5(7)8/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSWSBPEZJCSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192813-64-1 | |

| Record name | 2-Chloro-5-(difluoromethoxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-(difluoromethoxy)pyrimidine CAS number

An In-depth Technical Guide to 2-Chloro-5-(difluoromethoxy)pyrimidine (CAS No. 1192813-64-1)

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document delineates its core chemical and physical properties, provides a detailed and validated synthesis protocol, discusses its applications in drug discovery, and outlines essential safety and handling procedures. As a versatile intermediate, the incorporation of the difluoromethoxy group onto the pyrimidine scaffold offers medicinal chemists a valuable tool for modulating physicochemical and pharmacokinetic properties, such as metabolic stability and receptor binding affinity. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development programs. The CAS number for this compound is 1192813-64-1.[1][2][3][4][5]

Chemical Identity and Physicochemical Properties

This compound is a halogenated pyrimidine derivative. The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, while the 5-(difluoromethoxy) group is a key pharmacophore used to enhance the drug-like properties of lead compounds.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Data

The compound's properties make it a versatile liquid building block for organic synthesis, particularly in medicinal chemistry applications.[1][6][7] Its predicted pKa and LogP values suggest characteristics amenable to drug development.

| Property | Value | Source |

| CAS Number | 1192813-64-1 | [1][2][3] |

| Molecular Formula | C₅H₃ClF₂N₂O | [1][2][7] |

| Molecular Weight | 180.54 g/mol | [1][2][3] |

| Physical Form | Clear, colorless liquid | [1] |

| Density | 1.466 ± 0.06 g/cm³ (Predicted) | [6] |

| Boiling Point | 260.1 ± 30.0 °C (Predicted) | [6] |

| pKa | -2.63 ± 0.22 (Predicted) | [1][6] |

| LogP | 1.7314 | [2] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | [2] |

| SMILES | FC(F)OC1=CN=C(Cl)N=C1 | [2][4] |

| InChI Key | WTSWSBPEZJCSMC-UHFFFAOYSA-N | [4][7] |

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved through the difluoromethoxylation of a pyrimidinol precursor. This section details a field-proven protocol.

Synthesis Workflow

The procedure involves a reaction between 2-Chloropyrimidin-5-ol and a difluoromethylating agent, sodium 2-chloro-2,2-difluoroacetate, in a polar aprotic solvent.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[1][8]

-

Reagent Preparation: In a suitable reaction vessel, dissolve 2-Chloropyrimidin-5-ol (1 g, 7.66 mmol) and sodium 2-chloro-2,2-difluoroacetate (3.50 g, 22.98 mmol) in N,N-dimethylformamide (20 mL).[1][8]

-

Causality: DMF is used as a high-boiling polar aprotic solvent, which is ideal for facilitating this type of nucleophilic reaction. The three-fold excess of the difluoroacetate salt ensures the reaction proceeds to completion.

-

-

Reaction Initiation: Add a small amount of water (0.2 mL) to the mixture.[1][8]

-

Causality: The addition of water can aid in the solubility of the reagents and facilitate the in-situ generation of the reactive difluorocarbene species from the acetate salt upon heating.

-

-

Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 24 hours under an inert atmosphere.[1][8]

-

Causality: The elevated temperature is necessary to drive the decarboxylation of the difluoroacetate and subsequent reaction with the pyrimidinol. The 24-hour duration ensures high conversion of the starting material.

-

-

Workup: After completion, allow the mixture to cool to room temperature. Remove the solvent (DMF) via vacuum concentration.[1][8]

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient eluent of 5-30% ethyl acetate in hexane.[1][8]

-

Causality: This standard chromatographic method effectively separates the desired product from unreacted starting materials and byproducts.

-

-

Product Isolation and Validation: The purified product, this compound, is isolated as a light yellow oil (549 mg, 3.04 mmol), corresponding to a yield of approximately 39.7%.[1][8]

-

Self-Validation: The identity and purity of the product should be confirmed. Mass spectrometry (LC/MS) analysis is expected to show a retention time (R.T.) of 1.32 min and a protonated molecular ion peak ([M+H]⁺) at m/z 181.14.[1][8] Additional characterization by ¹H and ¹³C NMR is recommended.[9][10]

-

Applications in Medicinal Chemistry and Drug Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases, including cancer and infectious diseases.[11] The strategic introduction of fluorine-containing motifs, such as the difluoromethoxy group, is a widely adopted strategy to optimize drug candidates.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The difluoromethoxy group can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug molecule.

-

Modulation of Physicochemical Properties: The electronegativity of fluorine can lower the pKa of nearby basic groups and alter the molecule's lipophilicity and membrane permeability.

-

Enhanced Binding Affinity: The difluoromethoxy group can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

As a building block, this compound is an ideal starting material for synthesizing libraries of novel compounds. The chlorine at the C2 position is susceptible to nucleophilic aromatic substitution (SNAᵣ) with a variety of nucleophiles (amines, thiols, alcohols), allowing for the rapid diversification of the pyrimidine core. This makes it a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs).[12][13]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. All work should be conducted in a well-ventilated chemical fume hood.

Hazard Identification

The compound is classified as harmful and an irritant.[4][7]

| Hazard Information | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [4][7] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][14][15] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[14][18] Use only under a chemical fume hood.[15]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1][19] The recommended storage temperature is between 2-8°C.[1][19]

References

- 1. This compound CAS#: 1192813-64-1 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 1192813-64-1 | this compound - Moldb [moldb.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | 1192813-64-1 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C5H3ClF2N2O | CID 57476557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1192813-64-1 [chemicalbook.com]

- 9. This compound(1192813-64-1) 1H NMR [m.chemicalbook.com]

- 10. 2-Chloro-5-(difluoromethyl)pyrimidine(1261869-28-6) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. ossila.com [ossila.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 19. 1192813-64-1|this compound|BLD Pharm [bldpharm.com]

The Synthetic Pathway to 2-Chloro-5-(difluoromethoxy)pyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The difluoromethoxy group, in particular, is of significant interest due to its ability to serve as a lipophilic hydrogen bond donor and mimic the hydroxyl group. This guide provides a comprehensive technical overview of the synthesis of 2-Chloro-5-(difluoromethoxy)pyrimidine, a valuable building block in the development of novel therapeutics. We will delve into the primary synthetic route, detailing the preparation of the key precursor, 2-chloro-5-hydroxypyrimidine, and the subsequent O-difluoromethylation. Mechanistic insights, detailed experimental protocols, and a discussion of alternative reagents will be presented to provide a thorough understanding of the chemical principles and practical considerations involved in the synthesis of this important intermediate.

Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including several FDA-approved drugs.[1][2] Its ability to engage in various biological interactions makes it a privileged structure in drug design. The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the difluoromethoxy group, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[3] this compound serves as a key intermediate for the synthesis of diverse active pharmaceutical ingredients, making its efficient and scalable synthesis a topic of considerable importance for the pharmaceutical industry.

The Primary Synthetic Pathway: A Two-Step Approach

The most common and practical synthesis of this compound is a two-step process that begins with the preparation of the key intermediate, 2-chloro-5-hydroxypyrimidine. This is followed by the crucial O-difluoromethylation step to yield the final product.

Figure 1: Overview of the two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-5-hydroxypyrimidine

The precursor, 2-chloro-5-hydroxypyrimidine, is typically synthesized from 2-chloro-5-methoxypyrimidine via demethylation. Two common methods for this transformation are presented below.

This method utilizes the strong Lewis acid boron tribromide to effect the cleavage of the methyl ether.

Experimental Protocol:

-

Dissolve 2-chloro-5-methoxypyrimidine (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add a solution of boron tribromide (1.0 M in dichloromethane, 3-5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Quench the reaction by carefully partitioning the mixture between a saturated aqueous solution of sodium bicarbonate and dichloromethane.

-

Separate the organic layer and extract the aqueous layer with additional dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-chloro-5-hydroxypyrimidine.

An alternative and often more cost-effective method involves the use of hydrobromic acid in acetic acid. This approach avoids the use of the more expensive and moisture-sensitive boron tribromide.[1]

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and a thermometer, add 2-chloro-5-methoxypyrimidine (1 equivalent) and acetic acid.

-

Stir the mixture to ensure homogeneity, then add 48% aqueous hydrobromic acid and a catalytic amount of methionine.

-

Heat the reaction mixture to reflux for 3-8 hours, monitoring the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 2-chloro-5-hydroxypyrimidine as a pale yellow solid.[1]

| Method | Reagents | Solvent | Temperature | Yield | Purity | Reference |

| A | Boron Tribromide | Dichloromethane | Room Temperature | Not specified | Not specified | |

| B | 48% Hydrobromic Acid, Methionine | Acetic Acid | Reflux | 70-80% | 98% | [1] |

Table 1: Comparison of demethylation methods for the synthesis of 2-chloro-5-hydroxypyrimidine.

Step 2: O-Difluoromethylation of 2-Chloro-5-hydroxypyrimidine

The introduction of the difluoromethoxy group is achieved through the reaction of 2-chloro-5-hydroxypyrimidine with a suitable difluoromethylating agent. A widely used and effective method employs sodium 2-chloro-2,2-difluoroacetate as the source of difluorocarbene.

The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) from the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate. The phenolate, formed by the deprotonation of 2-chloro-5-hydroxypyrimidine under basic conditions, acts as a nucleophile and traps the electrophilic difluorocarbene. Subsequent protonation yields the desired this compound.

References

physical properties of 2-Chloro-5-(difluoromethoxy)pyrimidine

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-(difluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of increasing interest within medicinal chemistry and drug discovery. As a pyrimidine derivative, it belongs to a class of compounds that are foundational to numerous biological processes and pharmaceutical agents. The unique combination of a reactive chlorine atom at the 2-position and a difluoromethoxy group at the 5-position makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The physical properties of this intermediate are critical determinants of its behavior in both synthetic reactions and subsequent biological assays. Parameters such as solubility, boiling point, and density directly influence reaction conditions, purification strategies, formulation development, and pharmacokinetic profiling. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering field-proven insights and methodologies for its characterization.

Chemical Identity and Core Properties

The fundamental identity of a compound is established by its molecular structure and associated identifiers.

| Identifier | Value | Source |

| CAS Number | 1192813-64-1 | [1][2] |

| Molecular Formula | C₅H₃ClF₂N₂O | [1][2] |

| Molecular Weight | 180.54 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | FC(F)OC1=CN=C(Cl)N=C1 | [3] |

| InChI Key | WTSWSBPEZJCSMC-UHFFFAOYSA-N |

Physicochemical Data Summary

A clear understanding of the physicochemical properties is essential for handling, reaction optimization, and purification. The data presented below has been aggregated from various chemical data providers. It is crucial to note that several of these values are computationally predicted and should be confirmed experimentally for critical applications.

| Property | Value | Notes | Source |

| Physical Form | Clear, colourless to light yellow oil/liquid | Observed at room temperature. | [1] |

| Boiling Point | 260.1 ± 30.0 °C | Predicted value. Experimental verification is recommended for distillation purposes. | [1] |

| Density | 1.466 ± 0.06 g/cm³ | Predicted value. Useful for reagent volume-to-mass conversions. | [1] |

| pKa | -2.63 ± 0.22 | Predicted value. Indicates the compound is a very weak base. | [1] |

| LogP | 1.7314 | Computational prediction. Suggests moderate lipophilicity. | [3] |

| Purity | ≥95% - ≥98% | Typical purity as supplied by commercial vendors. | [3] |

Solubility Profile

The solubility of this compound is a key factor for its application in synthetic chemistry. While quantitative solubility data is not widely published, its behavior during purification provides practical insights.

-

Organic Solvents : The compound is soluble in common organic solvent mixtures used for chromatography, such as ethyl acetate and hexane, as evidenced by its purification protocol.[1] A study on other pyrimidine derivatives suggests likely solubility in solvents like N,N-dimethylformamide (DMF) and methanol.[4][5]

-

Aqueous Solubility : Given its predicted LogP of 1.73, the compound is expected to have low solubility in water.

Expert Insight: For reaction setups, initiating small-scale solubility tests in the intended solvent system is a prudent, self-validating step. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are logical starting points for exploring reaction conditions based on the compound's structure.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound.

-

Mass Spectrometry (MS) : Mass spectrometry data confirms the molecular weight of the compound. For this compound, the protonated molecule [M+H]⁺ is observed at m/z 181.14, consistent with the expected molecular weight of 180.54 Da.[1] The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl/³⁷Cl) would be a key diagnostic feature in high-resolution mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be relatively simple. The two protons on the pyrimidine ring should appear as distinct signals, likely singlets or narrowly coupled doublets. The single proton of the difluoromethoxy group (-OCHF₂) would present as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR : The carbon spectrum would show five distinct signals for the five carbon atoms in the molecule. The carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). Chemical shift values can be predicted using standard software, but experimental data is required for definitive assignment.[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by vibrations corresponding to the various functional groups. Key expected absorptions include C-Cl stretching, C-F stretching from the difluoromethoxy group, C=N and C=C stretching from the pyrimidine ring, and C-O-C stretching of the ether linkage.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality Statement: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method is chosen here due to the moderate lipophilicity of the target compound. The C18 stationary phase provides a nonpolar environment, while a mobile phase of acetonitrile and water allows for the efficient elution and separation of the compound from potential impurities. UV detection is suitable as the pyrimidine ring contains a chromophore that absorbs in the UV range.[7]

Methodology:

-

Preparation of Mobile Phase:

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid. The acid is added to improve peak shape by ensuring consistent ionization of any acidic or basic functional groups.

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

-

Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 100 µg/mL using a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

Injection Volume: 10 µL.

-

UV Detector Wavelength: 254 nm or as determined by a UV scan of the analyte.

-

Elution Method: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

-

0-15 min: 30% B to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: 95% B to 30% B

-

19-25 min: Hold at 30% B (column re-equilibration)

-

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Visualization of HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity determination protocol.

Caption: Figure 1: HPLC Purity Determination Workflow

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements : According to GHS classifications, this compound is harmful if swallowed (H302) and causes serious eye irritation (H319).

-

Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling. Work in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[1]

References

- 1. This compound CAS#: 1192813-64-1 [m.chemicalbook.com]

- 2. This compound | C5H3ClF2N2O | CID 57476557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

2-Chloro-5-(difluoromethoxy)pyrimidine solubility

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-(difluoromethoxy)pyrimidine

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, theoretical solubility considerations, and robust, field-proven methodologies for its empirical determination and analysis.

Introduction and Physicochemical Profile

This compound (CAS No: 1192813-64-1) is a fluorinated heterocyclic building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique electronic properties, conferred by the chloro, pyrimidine, and difluoromethoxy moieties, make it a valuable synthon. However, the successful application of this intermediate in process chemistry and formulation development is fundamentally dependent on a thorough understanding of its solubility.

A compound's solubility is not an isolated parameter but rather a consequence of its intrinsic chemical and physical properties. The predicted and known properties of this compound are summarized below, providing the basis for understanding its behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 1192813-64-1 | [3][4][5] |

| Molecular Formula | C₅H₃ClF₂N₂O | [4][5][6] |

| Molecular Weight | 180.54 g/mol | [5][6][7] |

| Appearance | Clear, colorless to light yellow liquid/oil | [3] |

| Predicted Boiling Point | 260.1 ± 30.0 °C | [3][6] |

| Predicted Density | 1.466 ± 0.06 g/cm³ | [3][6] |

| Predicted LogP | 1.73 | [8] |

| Predicted pKa | -2.63 ± 0.22 | [3][6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |

Theoretical Solubility Framework

The molecular structure of this compound—featuring a polar heterocyclic core, a lipophilic chloro group, and the unique difluoromethoxy substituent—suggests a nuanced solubility profile.

-

Impact of LogP : The predicted octanol-water partition coefficient (LogP) of 1.73 indicates a preference for lipophilic environments over aqueous media.[8] This value suggests that the compound will likely exhibit limited solubility in water but higher solubility in many organic solvents.

-

Influence of pKa : The predicted pKa of -2.63 signifies that this compound is an extremely weak base.[3][6] For a compound to exhibit pH-dependent aqueous solubility, it must possess an ionizable functional group with a pKa within or near the typical aqueous pH range (1-14). As this compound will not protonate to any significant extent in aqueous solution, its solubility is expected to be independent of pH.

-

Solvent Polarity : The presence of two nitrogen atoms and an oxygen atom in the molecule allows for hydrogen bonding with protic solvents (e.g., alcohols, water), potentially enhancing solubility. Conversely, the chlorinated pyrimidine ring provides a nonpolar surface area, favoring interactions with non-protic and less polar organic solvents (e.g., dichloromethane, ethyl acetate). Synthesis procedures note the use of N,N-dimethylformamide (DMF) as a reaction solvent and purification via column chromatography with ethyl acetate/hexane eluents, confirming its solubility in these organic systems.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The definitive determination of solubility requires empirical measurement. The Shake-Flask method (OECD Guideline 105) is the gold-standard isothermal technique for determining the saturation solubility of a compound in a given solvent. It is a self-validating system because it relies on achieving a true thermodynamic equilibrium.

Causality Behind Experimental Choices:

-

Excess Solute : Using an excess of the compound ensures that a saturated solution is formed, which is the definition of solubility at that temperature.

-

Equilibration Time : A prolonged agitation period (24-48 hours) is necessary to ensure that the system reaches thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

-

Temperature Control : Solubility is temperature-dependent. A constant temperature bath is critical for reproducibility and accuracy.

-

Filtration : The removal of all undissolved solid is paramount. A 0.22 µm syringe filter is chosen as it effectively removes fine particulates without significantly adsorbing the solute. Centrifugation prior to filtration provides a crucial pre-clarification step, preventing premature clogging of the filter.

Step-by-Step Methodology

-

Preparation : To a series of 10 mL glass vials, add a precisely weighed excess amount (e.g., 20-50 mg) of this compound.

-

Solvent Addition : Add a known volume (e.g., 5.0 mL) of the desired solvent (e.g., water, ethanol, acetonitrile, ethyl acetate) to each vial.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker or tumbling rotator within a temperature-controlled incubator set to 25 °C (or the desired target temperature). Agitate the samples for at least 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly).

-

Phase Separation : Allow the vials to stand undisturbed in the incubator for at least 1 hour to let suspended particles settle. For improved separation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.

-

Sample Collection : Carefully draw the supernatant using a glass syringe. Immediately pass the solution through a 0.22 µm chemical-resistant (e.g., PTFE or PVDF) syringe filter into a clean, pre-labeled autosampler vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

Dilution : Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical method. A precise dilution factor is critical for the final calculation.

-

Analysis : Quantify the concentration of the diluted filtrate using a validated analytical method, such as the HPLC-UV protocol described in Section 4.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and widely accessible technique for quantifying the concentration of a solute in a saturated solution.[9] LC-MS can also be used for its higher sensitivity and specificity, especially in complex matrices.[10]

Causality Behind Method Choices:

-

Column Chemistry : A C18 column is a versatile, nonpolar stationary phase suitable for retaining a compound with a LogP of 1.73.

-

Mobile Phase : A gradient of water and acetonitrile (both with 0.1% formic acid) is a standard choice for reverse-phase chromatography. The formic acid helps to ensure sharp peak shapes by controlling the ionization state of the analyte and silanol groups on the stationary phase.

-

Wavelength Selection : The detection wavelength should be set at the absorbance maximum (λmax) of the compound to achieve the highest sensitivity. This is determined by running a UV-Vis scan of a standard solution.

-

Calibration Curve : A multi-point calibration curve using certified reference standards is essential for accurate quantification, ensuring the method's linearity across the desired concentration range.

Step-by-Step HPLC-UV Protocol

-

Instrument and Conditions :

-

HPLC System : Standard UHPLC/HPLC system with a UV detector.

-

Column : C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : 10% B to 95% B over 5 minutes.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

-

Detection Wavelength : To be determined via UV scan (e.g., ~260 nm).

-

-

Standard Preparation : Prepare a stock solution (e.g., 1 mg/mL) of this compound reference standard in acetonitrile. From this stock, create a series of at least five calibration standards by serial dilution with the mobile phase.

-

Calibration : Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of >0.995.

-

Sample Analysis : Inject the diluted filtrate from the solubility experiment.

-

Calculation : Determine the concentration in the diluted sample using the calibration curve. Calculate the original solubility using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Caption: General workflow for analytical quantification via HPLC-UV.

Summary and Data Reporting

While public literature lacks specific quantitative solubility values for this compound, the methodologies described herein provide a robust framework for their determination. The expected outcome is poor aqueous solubility and good solubility in moderately polar to nonpolar organic solvents. All experimentally determined data should be reported clearly, as shown in the template table below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC-UV |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC-UV |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC-UV |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC-UV |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC-UV |

| N,N-Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC-UV |

| Hexane | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC-UV |

By applying these rigorous experimental and analytical protocols, researchers can generate the high-quality, reliable solubility data essential for advancing chemical synthesis, process development, and formulation science.

References

- 1. 1192813-64-1 | this compound - Moldb [moldb.com]

- 2. 1192813-64-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound CAS#: 1192813-64-1 [m.chemicalbook.com]

- 4. 1192813-64-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1192813-64-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C5H3ClF2N2O | CID 57476557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

Spectroscopic Characterization of 2-Chloro-5-(difluoromethoxy)pyrimidine (CAS 1192813-64-1): A Guide to Structural Verification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(difluoromethoxy)pyrimidine is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. As with any advanced intermediate, unambiguous structural confirmation is paramount for its application in synthesis and drug development. This technical guide provides a comprehensive overview of the analytical methodologies required to verify the identity and purity of this compound, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, interpret spectral data, and explain the scientific rationale behind the analytical choices, offering a self-validating framework for researchers.

Introduction and Molecular Structure Overview

The utility of a synthetic building block is directly tied to the confidence in its chemical structure. For this compound, a molecule featuring a complex interplay of electron-withdrawing groups on a pyrimidine core, spectroscopic analysis is non-trivial. The presence of chlorine and the difluoromethoxy group creates unique spectral signatures that must be correctly assigned.

The molecular structure, with its key functional groups, dictates the expected spectroscopic behavior. The pyrimidine ring provides a rigid scaffold, while the chloro- and difluoromethoxy- substituents significantly influence the electronic environment of the ring's protons and carbons. The difluoromethyl proton and the two fluorine atoms create a distinct spin system that is highly informative in NMR spectroscopy.

commercial availability of 2-Chloro-5-(difluoromethoxy)pyrimidine

An In-depth Technical Guide to 2-Chloro-5-(difluoromethoxy)pyrimidine: Synthesis, Commercial Availability, and Applications for Researchers

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound (CAS No. 1192813-64-1) is a fluorinated heterocyclic compound that has emerged as a critical building block for professionals in drug discovery and development.[1] Its unique structure, combining a reactive chloropyrimidine core with a difluoromethoxy group, offers medicinal chemists a valuable tool for modulating the physicochemical and pharmacokinetic properties of novel therapeutic agents. The difluoromethoxy (-OCHF₂) moiety is particularly significant; it often serves as a bioisostere for other functional groups, enhancing metabolic stability, tuning lipophilicity, and improving target binding affinity. This guide provides a comprehensive technical overview of its synthesis, commercial sourcing, analytical characterization, and safe handling, designed for researchers and scientists in the pharmaceutical and biotechnology sectors.

Physicochemical Properties and Analytical Characterization

The precise identification and characterization of starting materials are foundational to reproducible research. This compound is typically supplied as a clear, colorless to light yellow liquid or oil.[2] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1192813-64-1 | [2][3] |

| Molecular Formula | C₅H₃ClF₂N₂O | [2][4] |

| Molecular Weight | 180.54 g/mol | [3][4] |

| Appearance | Clear, colourless liquid/oil | [2] |

| Typical Purity | ≥95% to ≥98% | [1][3][5] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [2][5] |

| SMILES | FC(F)OC1=CN=C(Cl)N=C1 | [3] |

| InChI Key | WTSWSBPEZJCSMC-UHFFFAOYSA-N | [5] |

Analytical Validation

Verifying the identity and purity of the compound is a critical first step. The primary methods for characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (LC/MS): This technique confirms the molecular weight of the compound. For this compound, analysis typically shows a protonated molecular ion ([M+H]⁺) at approximately 181.14 m/z.[2][6]

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR provide structural confirmation. While a specific spectrum for this exact molecule is available from some suppliers, a patent for the related compound 2-chloro-5-(difluoromethoxy)pyrazine shows the characteristic triplet for the -OCHF₂ proton at approximately 7.34 ppm with a J-coupling of ~72 Hz.[7][8] This distinctive signal is a key identifier for the difluoromethoxy group.

Synthesis Pathway and Experimental Protocol

Understanding the synthesis of this building block provides insight into potential impurities and reaction byproducts. The most commonly cited method involves the difluoromethylation of a pyrimidinol precursor.

Reaction Causality and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. 2-Chloropyrimidin-5-ol acts as the nucleophile, attacking a difluorocarbene intermediate generated from sodium 2-chloro-2,2-difluoroacetate. The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the decomposition of the difluoroacetate salt and subsequent reaction.[2]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2][6]

-

Reaction Setup: To a solution of 2-Chloropyrimidin-5-ol (1 g, 7.66 mmol) in N,N-dimethylformamide (20 mL), add sodium 2-chloro-2,2-difluoroacetate (3.50 g, 22.98 mmol) and water (0.2 mL).

-

Reaction Execution: Place the reaction mixture under an inert atmosphere (e.g., nitrogen) and heat to 90°C.

-

Monitoring: Stir the reaction at this temperature for approximately 24 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC/MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the DMF solvent by vacuum concentration.

-

Purification: Purify the resulting crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 5-30%) to isolate the desired product.

-

Characterization: The final product, this compound, is typically obtained as a light yellow oil (yields around 40% have been reported).[2][6] Confirm its identity and purity using LC/MS and NMR.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-scale development needs. Purity levels are generally high, often exceeding 95% or 98%.

Table 2: Representative Commercial Suppliers

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich | 95% | 100 mg - 25 g | Partnered with Ambeed, Inc. for this product.[5] |

| ChemScene | ≥98% | Custom Quantities | Provides detailed computational chemistry data.[3] |

| Alachem Co., Ltd. | NLT 95% | R&D to Industrial | Offers COA, SDS, and synthesis route documentation.[9] |

| BLD Pharm | --- | Custom Synthesis | Offers scale-up manufacturing.[10] |

| Hangzhou Zentra | Pharmaceutical Grade | Custom/Bulk | Provides end-to-end services from sourcing to custom synthesis.[11] |

Researchers should always request a lot-specific Certificate of Analysis (COA) to verify purity and identity before use.[9] Many suppliers also offer custom synthesis and scale-up manufacturing for larger quantities required for preclinical and clinical development.[10][11]

Applications in Drug Discovery and Development

The utility of this compound stems from the strategic combination of its pyrimidine core and the difluoromethoxy substituent. The pyrimidine ring is a privileged scaffold found in numerous approved drugs, while the -OCHF₂ group acts as a lipophilic hydrogen bond donor, improving cell permeability and metabolic stability.

Caption: Role of the building block in the drug discovery process.

This compound is an intermediate used in the synthesis of more complex molecules.[12] While specific applications for this exact molecule are often proprietary, its structural motifs are common in:

-

Antiviral Agents: Pyrimidine analogs are a cornerstone of antiviral therapy.

-

Anticancer Agents: Many kinase inhibitors and antimetabolites feature a pyrimidine core.

-

Agrochemicals: Similar fluorinated pyrimidines are used in the development of herbicides and pesticides.[13]

The reactive chlorine atom at the 2-position allows for straightforward derivatization via nucleophilic aromatic substitution, enabling chemists to readily incorporate this valuable fragment into a diverse range of target molecules.

Safety, Handling, and Storage Protocols

As with all laboratory chemicals, proper safety precautions are essential when handling this compound.

Hazard Identification

According to GHS classifications, this compound presents the following hazards:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[14]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.[14]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Avoid breathing vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

First Aid Measures

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[15]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[15]

Storage and Disposal

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place. For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical and pharmaceutical research. Its well-defined synthesis, clear characterization profile, and the desirable properties imparted by the difluoromethoxy group make it a strategic choice for the development of next-generation therapeutics and other advanced chemical products. By adhering to the proper protocols for handling, storage, and application, researchers can effectively leverage this building block to accelerate their discovery programs.

References

- 1. 1192813-64-1 | this compound - Moldb [moldb.com]

- 2. This compound CAS#: 1192813-64-1 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C5H3ClF2N2O | CID 57476557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1192813-64-1 [sigmaaldrich.com]

- 6. This compound | 1192813-64-1 [chemicalbook.com]

- 7. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine - Google Patents [patents.google.com]

- 8. This compound(1192813-64-1) 1H NMR [m.chemicalbook.com]

- 9. 1192813-64-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 10. 1192813-64-1|this compound|BLD Pharm [bldpharm.com]

- 11. echemi.com [echemi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. downloads.ossila.com [downloads.ossila.com]

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-5-(difluoromethoxy)pyrimidine

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 2-Chloro-5-(difluoromethoxy)pyrimidine, a key intermediate in contemporary drug discovery and development.[1][2] Designed for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this versatile compound.

Introduction: The Role of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral medications to anticancer drugs.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] this compound serves as a critical building block, enabling the synthesis of complex molecules with potentially improved pharmacological profiles.[4] Understanding the safe handling of this reactive intermediate is paramount to leveraging its full potential in the laboratory.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1192813-64-1 | [5][6][7] |

| Molecular Formula | C5H3ClF2N2O | [5][6] |

| Molecular Weight | 180.54 g/mol | [5][6] |

| Appearance | Clear, colorless to light yellow oil/liquid | [5][7] |

| Boiling Point | 260.1±30.0 °C (Predicted) | [5] |

| Density | 1.466±0.06 g/cm3 (Predicted) | [5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5][7] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The following GHS hazard statements summarize the primary risks associated with its handling.[6]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin. (Reported by 75% of sources)[6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled. (Reported by 75% of sources)[6]

-

H335: May cause respiratory irritation.

Expert Insight: The presence of a halogenated pyrimidine ring suggests that this compound is reactive and can potentially act as an irritant and sensitizer. The difluoromethoxy group enhances its lipophilicity, which may facilitate absorption through the skin. Therefore, dermal contact should be minimized.

Logical Flow of Hazard Mitigation

Caption: Hazard mitigation workflow for this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended.

-

Eye Protection: Wear chemical safety goggles with side shields or a face shield.[8]

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, an impervious apron and sleeves are recommended.[8]

-

Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood.[8][9] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]

Engineering Controls

-

Ventilation: A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[8]

-

Safety Equipment: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[8]

Storage

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[5][7]

-

Container: Keep the container tightly sealed and in a dry, well-ventilated place.[9][11]

-

Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[11]

Experimental Workflow: A Representative Synthesis

The synthesis of this compound from 2-Chloropyrimidin-5-ol provides a practical example of its handling in a laboratory setting.[5][12]

Step-by-Step Protocol

-

Preparation: In a certified chemical fume hood, charge a round-bottom flask with 2-Chloropyrimidin-5-ol (1.0 g, 7.66 mmol) and sodium 2-chloro-2,2-difluoroacetate (3.50 g, 22.98 mmol).[5][12]

-

Solvent Addition: Add N,N-dimethylformamide (20 mL) and water (0.2 mL) to the flask.[5][12]

-

Reaction: Heat the reaction mixture to 90°C and stir for 24 hours.[5][12]

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (vacuum concentration).[5][12]

-

Purification: Purify the crude product by column chromatography using a 5-30% ethyl acetate/hexane eluent system to yield the final product as a light yellow oil.[5][12]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spills and Leaks

-

Evacuate: Immediately evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[8]

-

Collect: Carefully collect the absorbed material into a suitable, sealed container for disposal.[13]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.

-

Disposal Method: As a halogenated organic compound, this material should be disposed of via incineration at a licensed chemical destruction facility.[13][14] Do not dispose of it in drains or landfill.[13]

-

Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[8][13]

Conclusion

This compound is a valuable reagent in modern drug discovery, but its safe and effective use demands a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a safe and productive laboratory environment.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. This compound CAS#: 1192813-64-1 [m.chemicalbook.com]

- 6. This compound | C5H3ClF2N2O | CID 57476557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1192813-64-1 [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 1192813-64-1 [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. iwaste.epa.gov [iwaste.epa.gov]

2-Chloro-5-(difluoromethoxy)pyrimidine as a fluorinated building block

An In-depth Technical Guide to 2-Chloro-5-(difluoromethoxy)pyrimidine: A Versatile Fluorinated Building Block for Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable motif, providing a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability. This technical guide provides an in-depth analysis of this compound, a key heterocyclic building block that leverages the advantageous properties of the -OCF₂H group. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, reactivity, and applications, with a focus on enabling the design of next-generation therapeutics.

Introduction: The Strategic Value of the Difluoromethoxy (-OCF₂H) Group

The difluoromethoxy group serves as a nuanced bioisosteric replacement for more common functional groups like methoxy (-OCH₃) or hydroxyl (-OH). Its distinct electronic properties profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The presence of strong carbon-fluorine bonds confers high resistance to oxidative metabolism compared to a methoxy group, which is susceptible to O-demethylation.[1][2] This enhanced stability can lead to a longer drug half-life and reduced clearance.[1]

-

Lipophilicity Modulation: The -OCF₂H group significantly increases lipophilicity over a hydroxyl group and offers a moderate, "tunable" lipophilicity compared to the more extreme effects of a trifluoromethoxy (-OCF₃) group.[3][4] This is critical for optimizing membrane permeability and oral absorption.

-

Hydrogen Bond Donor Capability: A key feature of the -OCF₂H group is the ability of its polarized C-H bond to act as a hydrogen bond donor.[1][4] This is a characteristic not present in methoxy or trifluoromethoxy analogues and allows for novel interactions with biological targets.[1]

-

pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, influencing the ionization state of a drug at physiological pH.[1][3]

The pyrimidine scaffold is a privileged core structure in numerous FDA-approved drugs, particularly in oncology and immunology, making this compound a building block of significant interest.[5][6]

Physicochemical and Spectroscopic Profile

Core Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃ClF₂N₂O | [7] |

| Molecular Weight | 180.54 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| CAS Number | 1192813-64-1 | [7] |

| Physical Form | Liquid | [8] |

| SMILES | C1=C(C=NC(=N1)Cl)OC(F)F | [7] |

Comparative Physicochemical Data

The strategic advantage of the difluoromethoxy group is best understood in comparison to its analogues.

| Substituent (on an aryl ring) | Hansch π Parameter (Lipophilicity) | Hydrogen Bond Acidity (A) | Key Feature |

| -OH | -0.67 | ~0.33 | H-bond donor/acceptor, metabolically labile |

| -OCH₃ | -0.02 | ~0.00 | H-bond acceptor, prone to O-demethylation |

| -OCF₂H | +0.49 | ~0.10 | H-bond donor/acceptor, metabolically stable |

| -OCF₃ | +1.04 | ~0.00 | Highly lipophilic, H-bond acceptor |

Data compiled from multiple sources to illustrate relative properties.[1][4]

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum was not identified, the expected NMR and MS data can be reliably predicted.

-

¹H NMR:

-

The two pyrimidine protons are expected to appear as singlets or narrowly split doublets in the aromatic region (δ 8.0-9.0 ppm).

-

The methoxy proton (-OCH F₂) will exhibit a characteristic triplet (t) around δ 6.5-7.5 ppm due to coupling with the two adjacent fluorine atoms (JHF ≈ 70-75 Hz).

-

-

¹³C NMR:

-

The pyrimidine ring carbons will appear in the δ 140-160 ppm range.

-

The difluoromethoxy carbon (-OC F₂H) is expected to be a triplet (t) in the δ 110-120 ppm region due to one-bond coupling with the fluorine atoms (JCF).

-

-

Mass Spectrometry:

-

LC/MS analysis is expected to show a protonated molecular ion [M+H]⁺ at approximately 181.14, consistent with its molecular weight of 180.54 g/mol .

-

Synthesis of the Building Block

A robust and scalable synthesis of this compound has been reported. The causality behind this procedure lies in the nucleophilic attack of a phenoxide on a difluorocarbene precursor.

Synthetic Workflow

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C5H3ClF2N2O | CID 57476557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Strategic Deployment of 2-Chloro-5-(difluoromethoxy)pyrimidine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The confluence of a privileged heterocyclic scaffold with a unique fluorine-containing motif presents a powerful strategy in modern drug discovery. This technical guide provides an in-depth examination of 2-Chloro-5-(difluoromethoxy)pyrimidine, a versatile building block whose constituent parts—the pyrimidine core, the reactive 2-chloro substituent, and the increasingly sought-after difluoromethoxy group—position it as a high-value intermediate in medicinal chemistry. We will dissect the strategic advantages conferred by this combination of features, from enhancing pharmacokinetic profiles to enabling access to novel chemical space. This guide will detail its synthesis, explore its key applications through established reaction protocols, and culminate in a case study illustrating its use in the development of next-generation therapeutics targeting Cyclin-dependent kinase 2 (CDK2).

The Architectural Blueprint: Deconstructing the Core Compound

The efficacy of this compound as a synthetic intermediate stems from the distinct and synergistic properties of its three key components.

-

The Pyrimidine Core: The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of approved drugs.[1] As a six-membered aromatic heterocycle, its nitrogen atoms are excellent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[1] Furthermore, the pyrimidine ring often serves as a bioisostere for a phenyl ring, offering a similar spatial arrangement while introducing improved physicochemical properties, such as enhanced solubility and a modified metabolic profile.[1] Its presence is widespread across therapeutic areas, including oncology, infectious diseases, and neurology.[1]

-

The Difluoromethoxy (-OCF₂H) Group: The strategic incorporation of fluorine is a well-established tactic to optimize drug candidates.[2] The difluoromethoxy group, in particular, has emerged as a valuable substituent for fine-tuning molecular properties.[3] It offers a unique balance of lipophilicity and metabolic stability, often serving as a metabolically robust bioisostere for hydroxyl, thiol, or methoxy groups, which are prone to oxidative metabolism.[3] Unlike the more electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety can also act as a weak hydrogen bond donor, providing an additional mode of interaction with protein targets.[3]

-

The 2-Chloro Substituent: The chlorine atom at the C2 position of the pyrimidine ring is the primary reactive handle for synthetic elaboration. The electron-deficient nature of the pyrimidine ring activates this position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of nucleophiles, most commonly amines.[4][5] This reactivity is fundamental to building molecular complexity and exploring structure-activity relationships (SAR). Additionally, the C-Cl bond is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl fragments.[6][7]

Comparative Physicochemical Properties

The choice to incorporate a difluoromethoxy group is a deliberate design element aimed at optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Substituent | Hansch Lipophilicity Parameter (π) | Metabolic Stability | H-Bonding Capability |

| Methoxy (-OCH₃) | -0.02 | Prone to O-demethylation | Acceptor |

| Hydroxyl (-OH) | -0.67 | Prone to oxidation/glucuronidation | Donor & Acceptor |

| Difluoromethoxy (-OCF₂H) | +0.45 | High (Resistant to oxidation) | Weak Donor & Acceptor |

| Trifluoromethoxy (-OCF₃) | +1.04 | Very High | Acceptor |

Data compiled from various sources on substituent effects in medicinal chemistry.

Synthesis of the Core Building Block

The preparation of this compound is accessible through a direct difluoromethoxylation of a readily available precursor. This method provides a reliable route for obtaining the necessary starting material for more complex synthetic campaigns.

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies described in patent literature.[3][8][9]

Reaction Scheme:

Materials:

-

2-Chloropyrimidin-5-ol

-

Sodium 2-chloro-2,2-difluoroacetate or Methyl 2-chloro-2,2-difluoroacetate

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate, Hexanes (for chromatography)

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

-

To a round-bottom flask charged with 2-Chloropyrimidin-5-ol (1.0 eq), add anhydrous DMF.

-

Add the base, either Potassium Carbonate (2.0 eq) or Cesium Carbonate (1.2 eq).[3][8]

-

Add the difluoromethylating agent, Sodium 2-chloro-2,2-difluoroacetate (1.5 eq) or Methyl 2-chloro-2,2-difluoroacetate (3.0 eq).[3][8]

-

Heat the reaction mixture to 80-90 °C and stir for 4 to 24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil via column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a light yellow oil.

Key Synthetic Transformations and Applications

The synthetic utility of this compound is primarily demonstrated through two powerful reaction classes that enable its incorporation into diverse and complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The most prevalent application involves the displacement of the 2-chloro group with a nucleophile. Amine nucleophiles are particularly common, forming a 2-aminopyrimidine linkage that is a key pharmacophore in a multitude of kinase inhibitors.[10][11]

Protocol 2: General Procedure for SNAr with an Amine Nucleophile

This generalized protocol is based on established methods for the amination of 2-chloropyrimidines.[10]

Materials:

-

This compound

-

Desired amine nucleophile (primary or secondary)

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), 1,4-Dioxane, or n-Butanol

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (2.0 - 3.0 eq).

-

Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

-

Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by silica gel chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

To form C-C bonds and introduce aryl or heteroaryl diversity, the Suzuki-Miyaura coupling is the reaction of choice. This transformation is a pillar of modern medicinal chemistry, enabling the construction of complex biaryl structures prevalent in many drug classes.[6][7]

Protocol 3: Representative Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example based on successful couplings with analogous 2-chloropyrimidine substrates.[12]

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (or pinacol ester)

-

Palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄

-

A solvent system, typically a mixture like 1,4-Dioxane/water or Toluene/ethanol/water

-

Microwave reactor (optional, can significantly reduce reaction times)[12]

Procedure:

-

To a reaction vessel (e.g., a microwave vial), add this compound (1.0 eq), the boronic acid (1.2 - 1.5 eq), the base (2.0 - 3.0 eq), and the palladium catalyst (0.01 - 0.05 eq).

-

Add the degassed solvent system.

-

Seal the vessel and heat the mixture. For conventional heating, temperatures may range from 80 °C to 110 °C. For microwave heating, temperatures around 100-140 °C for 15-60 minutes are common.[12]

-

Monitor the reaction for completion by LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography to yield the desired 2-arylpyrimidine product.

Case Study: Application in the Synthesis of CDK2 Degraders

A recent and compelling application of this compound is its use as a key intermediate in the synthesis of bifunctional compounds designed to induce the degradation of Cyclin-dependent kinase 2 (CDK2).[8] CDK2 is a critical regulator of the cell cycle, and its overactivity is implicated in the resistance to CDK4/6 inhibitors, a major class of cancer therapeutics.[8] The compounds described are Proteolysis-Targeting Chimeras (PROTACs), which function by linking the target protein (CDK2) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to destroy the target.

In the synthesis disclosed in patent application WO2025117981A1, the this compound core is used to construct the "warhead" portion of the degrader molecule, which is responsible for binding to CDK2.[8] The synthesis leverages the reactivity of the 2-chloro position in a crucial SNAr step to connect the pyrimidine core to the rest of the molecule. This example underscores the compound's direct relevance to developing cutting-edge cancer therapies.

Conclusion

This compound is more than a simple halogenated heterocycle; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for innovation. The pyrimidine core provides a proven scaffold for target engagement, while the 2-chloro group serves as a robust handle for synthetic diversification via SNAr and cross-coupling reactions. Crucially, the 5-(difluoromethoxy) substituent imparts desirable physicochemical properties, enhancing metabolic stability and modulating lipophilicity—key attributes in the quest to design safer and more effective medicines. Its documented use in the synthesis of advanced therapeutic modalities like CDK2 degraders confirms its value and promises its continued application in the drug discovery programs of the future.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2020208036A1 - Pesticidally active diazine-amide compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2025117981A1 - Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]

- 8. JP2022526795A - Diazine-amide compound that is pesticidally active - Google Patents [patents.google.com]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application